N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide
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Description
“N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Physical And Chemical Properties Analysis
Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
Complex Heterocycle Formation : Research has demonstrated methods for synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry for drug development. For instance, the synthesis of pyrazino[2,3-c]isoquinolinecarboxylic acids and related compounds involves condensation reactions to form fused pyrazine rings, showcasing the chemical versatility of isoquinoline derivatives (Deady & Quazi, 1992).
Cross-Coupling Reactions : The efficacy of nickel-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles demonstrates the potential for creating a variety of functionalized organozinc reagents. This highlights the compound's role in facilitating diverse chemical syntheses, particularly in creating heteroaryl derivatives (Melzig, Metzger, & Knochel, 2010).
Potential Biological Activities
Anticonvulsant Properties : Derivatives of tetrahydroisoquinoline have been explored for their anticonvulsant activities. This research indicates the potential of such compounds in developing new treatments for epilepsy (Paronikyan et al., 2004).
Antimicrobial and Anticancer Activities : The synthesis of compounds like fluoroquinolone-based 4-thiazolidinones has been studied for their antimicrobial properties. Additionally, certain quinoline derivatives have shown promising anticancer activity, underscoring the therapeutic potential of these compounds in addressing infectious diseases and cancer (Patel & Patel, 2010).
Analgesic Activity : Research into pyrazoles and triazoles bearing a quinazoline moiety has been conducted to assess their analgesic activities. This work suggests the possibility of developing new pain management solutions from such derivatives (Saad, Osman, & Moustafa, 2011).
properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-18(16-11-20-6-7-21-16)22-15-4-3-13-5-8-23(12-14(13)10-15)19(25)17-2-1-9-26-17/h1-4,6-7,9-11H,5,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLLLBVZVEAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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